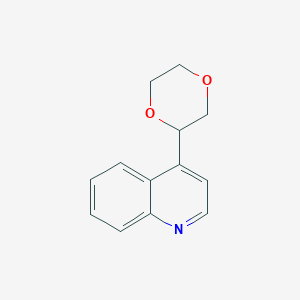

4-(1,4-Dioxan-2-yl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

115752-01-7 |

|---|---|

Molecular Formula |

C13H13NO2 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

4-(1,4-dioxan-2-yl)quinoline |

InChI |

InChI=1S/C13H13NO2/c1-2-4-12-10(3-1)11(5-6-14-12)13-9-15-7-8-16-13/h1-6,13H,7-9H2 |

InChI Key |

BAESKIJEULQPDH-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CO1)C2=CC=NC3=CC=CC=C23 |

Origin of Product |

United States |

Synthetic Methodologies for 4 1,4 Dioxan 2 Yl Quinoline and Its Key Precursors

Advanced Strategies for Quinoline (B57606) Moiety Construction

Modern organic synthesis offers a powerful toolkit for the construction of quinoline derivatives, moving beyond classical methods like the Skraup and Friedländer syntheses toward more efficient, sustainable, and versatile catalytic approaches. organic-chemistry.orgrsc.org These strategies provide access to a wide array of substituted quinolines that could serve as precursors to the target compound.

Annulation, or ring-forming, reactions are a cornerstone of heterocyclic synthesis. The use of transition metal catalysts has revolutionized these processes, enabling the construction of the quinoline skeleton under milder conditions and with greater functional group tolerance.

Palladium catalysis is a versatile tool for forging carbon-carbon and carbon-heteroatom bonds. In quinoline synthesis, palladium-catalyzed reactions often involve carbonylative cyclization or annulation of appropriately substituted anilines.

One prominent strategy involves the palladium-catalyzed oxidative cyclization of o-vinylanilines with alkynes, using molecular oxygen as a green terminal oxidant. organic-chemistry.org This method constructs 2,3-disubstituted quinolines through a sequence of intermolecular amination of the alkyne, olefin insertion, and subsequent oxidative cleavage of a C-C bond. organic-chemistry.org Another approach utilizes the reaction between o-iodoanilines and α,β-unsaturated carbonyl compounds, where a palladium catalyst promotes a coupling-cyclization cascade to yield 3-substituted quinolin-2(1H)-ones. nih.gov Furthermore, palladium catalysts facilitate the synthesis of quinolines from aryl allyl alcohols and anilines through an oxidative cyclization process that operates without the need for acids or bases. researchgate.net A novel strategy employs palladium-catalyzed aryl isocyanide insertion in a [4+1] cyclization, which efficiently constructs quinoline derivatives from simple starting materials in a single step. rsc.org

| Starting Materials | Catalyst System | Key Features | Yield | Reference |

|---|---|---|---|---|

| o-Vinylanilines and Alkynes | PdCl2, PPh3, Cu(TFA)2·xH2O, O2 | Aerobic oxidative cyclization; forms 2,3-disubstituted quinolines. | Up to 86% | organic-chemistry.org |

| 2-Iodoaniline and α,β-Unsaturated Carbonyls | Pd(OAc)2, PPh3, NaOAc | Coupling-cyclization cascade to form quinolin-2(1H)-ones. | 67–76% | nih.gov |

| Aryl Allyl Alcohols and Anilines | Pd(OAc)2 in DMSO | Oxidative cyclization without acids or bases. | Moderate to good | researchgate.net |

| Aryl Isocyanide | Palladium Catalyst | [4+1] cyclization via C(sp2)–H functionalization. | Not specified | rsc.org |

Copper and iron, being more abundant and less toxic than precious metals, are attractive catalysts for sustainable chemical synthesis. acs.org

Copper-promoted methods have been developed for the aerobic synthesis of substituted quinolines from anilines and aldehydes. This process involves a copper-catalyzed aerobic oxidative dehydrogenative annulation, featuring C-H functionalization and C-C/C-N bond formation in a one-pot reaction using air as the oxidant. organic-chemistry.org Another copper-catalyzed approach involves the intermolecular cyclization of anilines and terminal acetylene (B1199291) esters, which forms the necessary C-N and C-C bonds in a cascade process. rsc.org

Iron-promoted syntheses offer a powerful alternative. An acid-promoted, iron-catalyzed dehydrogenative [4+2] cycloaddition between N-alkyl anilines and alkenes or alkynes uses air as the terminal oxidant to produce quinolines with water as the only byproduct. nih.gov Iron catalysts also enable the oxidative cyclization of 2-amino styrenes with alcohols or methyl arenes. In this system, the iron catalyst and an oxidant first convert the alcohol or methyl arene to an aldehyde, which then undergoes condensation and radical cyclization to form the quinoline scaffold. acs.org

| Catalyst | Starting Materials | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Copper | Anilines and Aldehydes | Aerobic Oxidative Dehydrogenative Annulation | Uses air as the oxidant; one-pot process. | organic-chemistry.org |

| Copper | Anilines and Terminal Acetylene Esters | Intermolecular Cascade Cyclization | Forms C-N and C-C bonds successively. | rsc.org |

| Iron | N-Alkyl Anilines and Alkenes/Alkynes | Dehydrogenative [4+2] Cycloaddition | Acid-promoted; uses air as the oxidant. | nih.gov |

| Iron | 2-Amino Styrenes and Alcohols/Methyl Arenes | Oxidative Cyclization | Proceeds via a radical intermediate. | acs.org |

Harnessing the energy of visible light, photoredox catalysis has emerged as a green and powerful strategy for organic synthesis, allowing reactions to proceed under exceptionally mild conditions. rsc.org Several methods for quinoline synthesis now leverage this technology.

One such approach involves the condensation of 2-vinylanilines and conjugated aldehydes, followed by a light-mediated cyclization to yield quinoline derivatives in the presence of an iridium photocatalyst. nih.gov Another innovative method uses an iridium photoredox catalyst to mediate the reaction of vinyl azides and α-carbonyl benzyl (B1604629) bromides, forming polysubstituted quinolines through a radical-based mechanism. researchgate.net Metal-free versions have also been developed, such as the visible-light-mediated radical azidation of cyclopropenes using a hypervalent iodine reagent as an azide (B81097) radical source, which leads to multisubstituted quinolines. nih.gov These photochemical methods are notable for their operational simplicity and use of photons as a clean energy source, often employing a simple blue LED for irradiation. rsc.orgresearchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. rsc.org When combined with solvent-free or green solvent conditions, they represent a particularly sustainable approach to chemical synthesis. rsc.org

A facile and catalyst-free protocol for the synthesis of pyrazolo-[3,4-b]-quinolines has been developed using microwave irradiation in an aqueous ethanol (B145695) medium. rsc.orgnih.govresearchgate.net This one-pot method fuses an aryl aldehyde, dimedone, and an aminopyrazole to give excellent yields in very short reaction times (≤10 minutes). rsc.orgnih.gov Nanocatalysts have also been employed in solvent-free Friedländer annulation reactions to produce polysubstituted quinolines. For instance, nickel nanoparticles have been used to catalyze the reaction between anilines and dicarbonyl compounds, with the catalyst being recoverable and reusable for multiple cycles. nih.gov These protocols are characterized by their operational simplicity, high selectivity, and minimal waste generation. rsc.orgrsc.org

Direct C-H activation is a transformative strategy in modern synthesis that allows for the functionalization of a pre-formed quinoline ring without the need for pre-functionalized starting materials like halo-quinolines. nih.govresearchgate.net This approach is highly atom-economical and offers novel pathways for introducing substituents at various positions on the quinoline scaffold. acs.orgrsc.org

The regioselectivity of C-H functionalization is typically controlled by the choice of catalyst and, in many cases, the use of a directing group. nih.govacs.org For instance, quinoline N-oxides are common substrates where the N-oxide group directs functionalization to the C2 or C8 positions. rsc.org Iron and copper catalysts have been used for the C2-alkenylation and C2-amidation of quinoline-N-oxides, respectively. rsc.org A metal-free method for the synthesis of quinoline-2-thiones from quinoline N-oxides involves deoxygenative C-H/C-S functionalization using thiourea (B124793) activated by triflic anhydride. organic-chemistry.org While C2 and C8 functionalizations are more common, methods for targeting other positions, including C4, are continually being developed, representing a potential direct route to 4-substituted quinolines like the target compound. acs.org

| Position | Reaction | Catalyst/Reagent | Substrate | Reference |

|---|---|---|---|---|

| C2 | Alkenylation | FeSO4 | Quinoline-N-oxide | rsc.org |

| C2 | Amidation | Cu(CH3CN)4PF6 | Quinoline-N-oxide | rsc.org |

| C2 | Thionation | Thiourea, Triflic anhydride | Quinoline-N-oxide | organic-chemistry.org |

| C8 | Allylation | Rhodium catalyst | Quinoline N-oxide | rsc.org |

Nanocatalyzed Green Chemistry Approaches for Quinoline Ring Formation

The synthesis of the quinoline ring, a core component of many biologically active compounds, has been significantly advanced through the use of nanocatalysts in green chemistry protocols. rhhz.netacs.org These methods offer advantages such as higher efficiency, milder reaction conditions, and improved reusability of catalysts compared to traditional approaches. researchgate.net Nanocatalysts, with their high surface-area-to-volume ratio, exhibit remarkable catalytic activity in various organic transformations, including the classical Döbner-von Miller, Skraup, Combes, and Friedländer syntheses of quinolines. rhhz.netpharmaguideline.com

Green approaches often utilize environmentally benign solvents like water or ethanol, or even solvent-free conditions, coupled with energy-efficient techniques such as microwave irradiation. organic-chemistry.org A variety of nanocatalysts, including those based on iron, copper, zinc, nickel, cobalt, gold, silver, silica (B1680970), titania, and zirconia, have been successfully employed for the formation of the quinoline nucleus. rhhz.net

Research has demonstrated the efficacy of magnetic nanoparticles, such as Fe3O4, which can be easily recovered using an external magnet, enhancing the sustainability of the process. acs.org For instance, Fe3O4 nanoparticles have been used to catalyze the synthesis of pyrimido[4,5-b]quinolones in water, achieving high yields and allowing for multiple catalyst reuse cycles without significant loss of activity. acs.org Similarly, silica nanoparticles have been shown to be effective catalysts in the Friedländer heteroannulation reaction under microwave conditions, leading to high yields of quinoline derivatives in short reaction times. rhhz.net

The table below summarizes representative nanocatalyzed green chemistry approaches for quinoline ring formation, highlighting the diversity of catalysts and their performance.

Table 1: Nanocatalyzed Green Synthesis of Quinoline Derivatives

| Catalyst | Reactants | Reaction Conditions | Yield (%) | Reusability |

|---|---|---|---|---|

| Fe3O4 NPs-cell | Aromatic aldehydes, 6-amino-1,3-dimethyluracil, dimedone/1,3-cyclohexadione | Water, reflux, 2 h | 88-96 | 5 cycles |

| Silica NPs | 2-aminoarylketones, α-methylene ketones | Microwave (600W), 100°C | High | Not specified |

| Fe3O4@SiO2/ZnCl2 MNP | 2-aminoaryl ketones, α-methylene ketones | Ethanol, 60°C, 2 h | 68-96 | Up to 4 cycles with 24% activity reduction |

| IRMOF-3/PSTA/Cu | Aniline (B41778) derivatives, benzaldehyde, phenylacetylene | CH3CN, 80°C | 85-96 | Not specified |

| RuO2/MWCNT | Substituted aldehydes, dimedone, phenylsulfonyl acetonitrile, NH4OAc | Ethanol | High | Not specified |

Methodologies for 1,4-Dioxane (B91453) Moiety Construction

The 1,4-dioxane ring is a key structural motif present in a variety of organic compounds. Its synthesis can be achieved through several methodologies, including the dehydrative cyclization of diols and the catalytic dimerization of oxirane derivatives.

Dehydrative Cyclization of Diols for 1,4-Dioxane Formation

A primary industrial method for the production of 1,4-dioxane involves the acid-catalyzed dehydration and ring closure of diethylene glycol (DEG). beilstein-journals.orgresearchgate.net This process is typically carried out in a closed system under heating. beilstein-journals.org Concentrated sulfuric acid is a commonly used catalyst, although other acidic catalysts such as phosphoric acid, p-toluenesulfonic acid, and strongly acidic ion-exchange resins can also be employed. beilstein-journals.org The reaction proceeds by the intramolecular cyclization of DEG, with the elimination of a water molecule. researchgate.net The crude 1,4-dioxane is then purified by distillation to remove water and by-products. beilstein-journals.org Yields for this process can be around 90%. beilstein-journals.org

Catalytic Dimerization of Oxirane Derivatives

The catalytic dimerization of oxirane (ethylene oxide) presents another important route to 1,4-dioxane. beilstein-journals.org This reaction involves the head-to-tail dimerization of two ethylene (B1197577) oxide molecules to form the six-membered dioxane ring. Various catalysts can facilitate this transformation, including acids like sulfuric acid (H₂SO₄) and boron trifluoride (BF₃). beilstein-journals.org The reaction can also be catalyzed by acidic cation-exchange resins at elevated temperatures. beilstein-journals.org

Novel Catalytic Systems for Dioxane Synthesis (e.g., Solid Superacids, ZrO2/TiO2)

In the pursuit of more efficient and environmentally friendly processes, novel catalytic systems have been developed for 1,4-dioxane synthesis. Solid superacids, such as sulfated zirconia (SO₄²⁻/ZrO₂) and titania (SO₄²⁻/TiO₂), have shown significant catalytic activity. organic-chemistry.orgresearchgate.netiipseries.org For example, a granular solid superacid catalyst, SO₄²⁻/TiO₂-SnO₂-Al₂O₃, has been used for the synthesis of 1,4-dioxane from ethylene glycol in a fixed-bed reactor, demonstrating high catalytic efficiency and stability. organic-chemistry.org

A composite oxide of zirconia and titania (ZrO₂/TiO₂) has been reported as an effective catalyst for the dimerization of oxirane to 1,4-dioxane at low temperatures. rhhz.netacs.org This catalyst, possessing both Brønsted and Lewis acid sites, achieves high conversion of oxirane (100%) and high selectivity for 1,4-dioxane (86.2%) at 75°C and atmospheric pressure. rhhz.net The catalyst also exhibits good stability over extended periods of use. rhhz.net

The following table provides an overview of different catalytic systems for 1,4-dioxane synthesis.

Table 2: Catalytic Synthesis of 1,4-Dioxane

| Catalyst | Precursor | Reaction Type | Key Findings |

|---|---|---|---|

| Sulfuric Acid | Diethylene Glycol | Dehydrative Cyclization | Industrial method, yields around 90%. beilstein-journals.orgresearchgate.net |

| SO₄²⁻/TiO₂-SnO₂-Al₂O₃ | Ethylene Glycol | Dehydrative Cyclization | High catalytic efficiency, suitable for continuous industrial production. organic-chemistry.org |

| ZrO₂/TiO₂ | Oxirane (Ethylene Oxide) | Dimerization | 100% oxirane conversion, 86.2% 1,4-dioxane selectivity at 75°C. rhhz.netacs.org |

| Acidic Cation-Exchange Resin | Oxirane (Ethylene Oxide) | Dimerization | Effective at elevated temperatures. beilstein-journals.org |

Convergent and Divergent Synthetic Approaches to 4-(1,4-Dioxan-2-yl)quinoline

The synthesis of the target molecule, this compound, requires the strategic connection of the pre-formed quinoline and 1,4-dioxane moieties or the construction of one ring system onto the other. While specific literature on the direct synthesis of this compound is scarce, plausible convergent and divergent strategies can be proposed based on established synthetic methodologies.

Strategies for Coupling Quinoline and Dioxane Fragments

Convergent approaches would involve the synthesis of a suitable quinoline precursor and a dioxane-containing fragment, followed by their coupling. One potential strategy could be a transition-metal-catalyzed cross-coupling reaction. For instance, a halo-substituted quinoline, such as 4-chloroquinoline (B167314) or 4-bromoquinoline, could be coupled with an organometallic derivative of 1,4-dioxane. However, the formation of a stable organometallic reagent from 1,4-dioxane can be challenging.

A more feasible approach might involve the use of a pre-functionalized dioxane fragment. For example, a dioxane derivative bearing a reactive group, such as a boronic acid or a stannane, could potentially undergo a Suzuki or Stille coupling with a 4-haloquinoline.

Divergent strategies would entail the construction of the dioxane ring onto a pre-existing quinoline scaffold. This could potentially be achieved by starting with a quinoline derivative bearing a diol functionality at the 4-position, which could then undergo an intramolecular dehydrative cyclization to form the dioxane ring.

Another hypothetical route could involve the reaction of a quinoline derivative with a suitable three-carbon synthon that can be transformed into the dioxane ring. For example, a reaction analogous to a Minisci-type reaction, which involves the addition of a carbon-centered radical to a protonated heteroaromatic compound, could be envisioned. A radical derived from a dioxane precursor could potentially be added to the quinoline ring. Recent developments in photochemical C-H hydroxyalkylation of quinolines could also offer a pathway if a suitable dioxane-containing radical precursor is employed. nih.gov

Furthermore, methods for the synthesis of 4-substituted quinolones could be adapted. mdpi.com A quinolin-4-one could be functionalized with a dioxane-containing nucleophile, followed by reduction of the carbonyl group and dehydration to afford the target quinoline derivative.

Given the electron-withdrawing nature of the nitrogen atom in the quinoline ring, direct alkylation or acylation reactions typically require the presence of electron-donating substituents on the ring. pharmaguideline.com However, the use of quinoline N-oxides can alter the reactivity, often directing substitution to the C2 and C8 positions. acs.orgbeilstein-journals.org A strategy involving the functionalization of a quinoline N-oxide followed by deoxygenation might also be a viable, albeit indirect, route.

Sequential Functionalization of Pre-formed Quinoline or Dioxane Rings

The synthesis of this compound would most plausibly be achieved through the sequential functionalization of either a pre-existing quinoline or 1,4-dioxane ring system. This approach involves creating the C-C bond between the two heterocyclic structures as a key step.

Functionalization of a Pre-formed Quinoline Ring:

This is a common strategy in medicinal and organic chemistry for creating diverse quinoline derivatives. nih.govnih.gov Two primary hypothetical routes for introducing a dioxane moiety at the 4-position of a quinoline ring include:

Nucleophilic Aromatic Substitution (SNAr): This method would involve reacting a quinoline with a good leaving group at the 4-position, such as a halogen (e.g., 4-chloroquinoline), with a nucleophilic dioxane species. The reactivity of haloquinolines in nucleophilic substitution reactions is well-documented. researchgate.netmdpi.com The nitrogen atom in the quinoline ring activates the C4 position towards nucleophilic attack. researchgate.net The challenge in this approach lies in generating a stable, nucleophilic (carbanionic) version of a 1,4-dioxane fragment that can effectively displace the leaving group.

Transition-Metal-Catalyzed Cross-Coupling: This represents a powerful and versatile method for forming C-C bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Negishi reactions, are widely used to functionalize halogenated quinolines. researchgate.netscilit.com A plausible route would involve the reaction of a 4-haloquinoline with an organometallic dioxane reagent (e.g., a dioxane-boronic acid or -stannane). Such methods offer high functional group tolerance and generally proceed under milder conditions than classical methods. researchgate.net

Functionalization of a Pre-formed Dioxane Ring:

Alternatively, one could envision attaching a quinoline unit to a pre-functionalized dioxane ring. For instance, a dioxane derivative bearing a leaving group could react with a nucleophilic quinoline-4-ylmetal reagent. However, generating such quinoline nucleophiles can be more challenging. A more feasible approach might involve using a functionalized dioxane, such as one prepared from the reaction of a chiral 1,2-diol with a vinyl selenone, to create a versatile building block for further elaboration. chemsrc.comenamine.net

Optimization of Reaction Conditions and Yields for Target Compound Synthesis

As no specific synthesis for this compound has been published, the following sections discuss the general principles for optimizing a hypothetical cross-coupling reaction to produce the target compound. The optimization of catalyst, solvent, time, and temperature is a standard procedure in developing any new synthetic protocol to maximize yield and purity. researchgate.netresearchgate.net

The choice of catalyst is critical in transition-metal-catalyzed reactions. For the synthesis of substituted quinolines, a variety of metal catalysts are employed, with palladium being the most common for cross-coupling reactions. nih.govmdpi.com

Palladium Catalysts: For a hypothetical Suzuki coupling between a 4-haloquinoline and a dioxane-boronic acid, a screening of palladium sources such as Pd(OAc)₂, Pd(PPh₃)₄, or pre-formed palladium-phosphine complexes would be the first step. rsc.org The choice of ligand is equally crucial; phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), or more specialized Buchwald and Fu-type ligands can dramatically influence reaction efficiency and selectivity. acs.org

Other Metal Catalysts: While palladium is prevalent, other metals like nickel, copper, and rhodium have also been successfully used for the functionalization of quinolines. nih.govorganic-chemistry.org For instance, nickel catalysts are often a more economical alternative to palladium and can be effective in similar cross-coupling reactions. organic-chemistry.org Copper catalysts are frequently used in Ullmann-type reactions and C-H functionalization. acs.org A comprehensive screening would evaluate various metal-ligand combinations to identify the most active and selective system.

The reaction solvent can significantly impact the outcome of a synthesis by influencing solubility, reaction rates, and even selectivity. researchgate.netyoutube.com Quantum chemical calculations have shown that solvent polarity can affect the dipole moment and solvation energy of quinoline derivatives, which in turn influences their reactivity. researchgate.net

For transition-metal-catalyzed cross-coupling reactions, a range of solvents are typically screened.

| Solvent | Typical Application in Quinoline Synthesis | Reference |

| 1,4-Dioxane | Often used in Suzuki and other palladium-catalyzed couplings, frequently in a mixture with water. | rsc.org |

| Toluene | A common non-polar solvent for cross-coupling reactions. | nih.gov |

| Dimethylformamide (DMF) | A polar aprotic solvent that can facilitate SNAr and some cross-coupling reactions. | acs.org |

| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent, sometimes used in challenging coupling reactions or C-H functionalizations. | mdpi.com |

| Acetonitrile (MeCN) | Used as a solvent in various catalytic syntheses of quinolines. | researchgate.net |

| Ionic Liquids | Explored as green, reusable solvent alternatives in some quinoline syntheses. | nih.gov |

The optimal solvent or solvent mixture would be determined empirically by running the reaction in a variety of these media to find the conditions that provide the highest yield of this compound.

Optimizing reaction time and temperature is essential for maximizing product yield while minimizing the formation of impurities from side reactions or product degradation. researchgate.net

Temperature: Most cross-coupling reactions require heating to proceed at a reasonable rate. A typical optimization study would involve testing a range of temperatures, for example, from room temperature up to the boiling point of the chosen solvent (e.g., ~100 °C for dioxane or ~110 °C for toluene). researchgate.netrsc.org In some cases, microwave irradiation is used to rapidly heat the reaction and significantly reduce reaction times. acs.org

Reaction Time: The progress of the reaction is typically monitored over time using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An optimal reaction time is one where the starting materials have been consumed and the product concentration is at its maximum, before significant degradation or byproduct formation occurs. Studies on quinoline synthesis show typical reaction times ranging from a few hours to 24 hours. researchgate.netacs.org A time-course study would be performed to establish this optimal duration.

Advanced Spectroscopic Analysis and Structural Elucidation of 4 1,4 Dioxan 2 Yl Quinoline

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multidimensional NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the 4-(1,4-dioxan-2-yl)quinoline structure can be assembled.

Comprehensive ¹H and ¹³C NMR Assignments for Connectivity and Chemical Environment

The ¹H and ¹³C NMR spectra of this compound provide the foundational information for its structural elucidation. The chemical shifts (δ) in these spectra are indicative of the electronic environment of each nucleus. The quinoline (B57606) ring system, being aromatic, exhibits proton signals in the downfield region (typically δ 7.0-9.0 ppm), while the protons of the 1,4-dioxane (B91453) moiety, being aliphatic and attached to oxygen atoms, appear in the upfield region.

The high symmetry of the 1,4-dioxane molecule itself results in a single chemical shift for its four carbon atoms. docbrown.info However, in this compound, the substitution breaks this symmetry, leading to distinct signals for each carbon and proton in the dioxane ring. The chemical environment of each hydrogen atom in the molecule can be determined through ¹H-NMR studies, which often show concentration-dependent shifts in quinoline derivatives due to aromatic stacking interactions. uncw.edu

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: This data is illustrative, as specific experimental values for this compound are not widely published. The assignments are based on known chemical shift ranges for similar structural motifs.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2' | ~5.0-5.2 | dd | ~75-80 |

| 3'-ax | ~3.7-3.9 | m | ~65-70 |

| 3'-eq | ~4.0-4.2 | m | |

| 5'-ax | ~3.6-3.8 | m | ~66-71 |

| 5'-eq | ~3.9-4.1 | m | |

| 6'-ax | ~3.5-3.7 | m | ~68-73 |

| 6'-eq | ~3.8-4.0 | m | |

| 2 | ~8.8-9.0 | d | ~150-152 |

| 3 | ~7.4-7.6 | d | ~121-123 |

| 5 | ~8.0-8.2 | d | ~129-131 |

| 6 | ~7.6-7.8 | t | ~127-129 |

| 7 | ~7.8-8.0 | t | ~128-130 |

| 8 | ~8.1-8.3 | d | ~126-128 |

| 4a | - | - | ~128-130 |

| 8a | - | - | ~148-150 |

Two-Dimensional NMR Techniques for Through-Bond and Through-Space Correlations (COSY, HSQC/HMQC, HMBC, NOESY/ROESY)

To unambiguously assign the signals and confirm the connectivity, a suite of 2D NMR experiments is employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the quinoline ring and within the dioxane ring, confirming their respective spin systems.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu This is particularly powerful for connecting the dioxane substituent to the quinoline ring. For instance, correlations would be expected between the H-2' proton of the dioxane ring and the C-4 and C-4a carbons of the quinoline ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other, irrespective of whether they are connected by chemical bonds. This is vital for determining the stereochemistry and conformation of the molecule.

Stereochemical Analysis using NMR Parameters (e.g., Coupling Constants, NOE, Chemical Shift Anisotropy)

Coupling Constants (J-values): The magnitude of the coupling constants between protons on the dioxane ring can provide information about their dihedral angles, which in turn helps to define the chair or boat conformation of the ring and the axial or equatorial position of the quinoline substituent.

Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments are instrumental in this regard. For example, a spatial correlation between the H-2' proton and one of the H-3' protons would help to define the relative stereochemistry.

Chemical Shift Anisotropy: While less commonly used for routine structure elucidation, chemical shift anisotropy can provide information about the electronic distribution around a nucleus and can be influenced by the molecule's conformation.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The C-O stretching vibrations of the ether linkages in the dioxane ring are expected to appear in the 1140-1070 cm⁻¹ region. docbrown.info The aromatic C-H and C=C stretching vibrations of the quinoline ring would be observed at approximately 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. The absence of other characteristic bands, such as a strong O-H or C=O stretch, confirms the purity and identity of the compound. docbrown.info

Table 2: Characteristic Infrared Absorption Bands for this compound Note: This data is illustrative and based on typical vibrational frequencies for the constituent functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Quinoline) |

| 3000-2850 | C-H Stretch | Aliphatic (Dioxane) |

| 1600-1450 | C=C Stretch | Aromatic (Quinoline) |

| 1480-1365 | C-H Bend | Aliphatic (Dioxane) |

| 1140-1070 | C-O Stretch | Ether (Dioxane) |

Raman Spectroscopy for Molecular Vibrational Modes and Solid-State Analysis

Raman spectroscopy complements IR spectroscopy and is particularly useful for observing symmetric vibrations and for analyzing solid-state samples. The symmetric breathing vibrations of the quinoline ring would likely give a strong signal in the Raman spectrum. Studies on similar systems, such as 1,4-dioxane in the presence of other molecules, have been effectively carried out using Raman spectroscopy to understand intermolecular interactions. nih.gov For this compound, Raman spectroscopy could provide further details on the vibrational modes of the entire molecular skeleton and could be used to study conformational isomers in the solid state.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Patterns

The electronic absorption spectrum of this compound is predicted to be dominated by the chromophoric quinoline ring system. The 1,4-dioxane substituent, being a saturated heterocycle, is not expected to contribute significantly to the absorption in the UV-Vis region. The spectrum of quinoline itself, and its derivatives, typically displays characteristic bands arising from π–π* and n–π* electronic transitions. nih.govresearchgate.net

The quinoline moiety features a fused aromatic system, which gives rise to intense π–π* transitions. nih.gov These are generally observed as multiple strong absorption bands. For comparison, the UV/Visible spectrum of unsubstituted quinoline shows distinct absorption maxima. nist.gov The presence of the dioxane group at the 4-position is expected to cause a slight shift in the absorption bands (a chromophoric shift) compared to unsubstituted quinoline, due to its electronic influence on the aromatic system. Studies on similar quinoline derivatives show that such substitutions can shift absorption bands to longer wavelengths. researchgate.net

In a solvent like 1,4-dioxane or a mixture containing it, the solvent-solute interactions can also influence the electronic transitions. researchgate.net The n–π* transitions, which are typically weaker and can be sensitive to solvent polarity, involve the non-bonding electrons on the nitrogen atom of the quinoline ring.

Table 1: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition Type | Predicted λmax (nm) | Description | Reference Compound |

|---|---|---|---|

| π–π | ~280 - 320 | Strong absorption from the conjugated aromatic system of the quinoline ring. | Quinoline Derivatives researchgate.netresearchgate.net |

| n–π | ~315 - 330 | Weaker absorption involving the nitrogen lone pair electrons. May be masked by stronger π–π* bands. | Quinoline nist.gov |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition and elucidating the fragmentation pathways of a molecule. For this compound, the molecular formula is C₁₃H₁₃NO₂. This corresponds to a precise monoisotopic mass that can be confirmed by HRMS, distinguishing it from other compounds with the same nominal mass. The calculated exact mass for its isomer, 2-(1,4-Dioxan-2-yl)quinoline, is 215.094628657 Da, which would be identical for the 4-substituted isomer. nih.gov

The fragmentation of this compound under mass spectrometry conditions would likely proceed through several key pathways involving both the quinoline and dioxane moieties.

Quinoline Ring Fragmentation: A characteristic fragmentation for the quinoline core is the loss of a molecule of hydrogen cyanide (HCN), which would result in a significant fragment ion. nist.gov

Dioxane Ring Fragmentation: The 1,4-dioxane ring is prone to fragmentation through C-O and C-C bond cleavages. The molecular ion of 1,4-dioxane itself (m/z 88) readily fragments to produce ions at m/z 58 and a base peak at m/z 28 ([C₂H₄]⁺). docbrown.inforesearchgate.net

Combined Fragmentation: The most likely initial fragmentation would be the cleavage of the bond between the quinoline and dioxane rings. This could lead to a fragment ion corresponding to the quinoline ring with a charge (or a radical cation) and a neutral dioxane fragment, or vice versa. Subsequent fragmentation of these primary ions would follow their characteristic pathways. For instance, cleavage could yield a prominent quinoline cation at m/z 128 or 129.

Table 2: Predicted Prominent Fragment Ions in the Mass Spectrum of this compound

| m/z (predicted) | Possible Ion Structure | Fragmentation Pathway | Reference |

|---|---|---|---|

| 215 | [C₁₃H₁₃NO₂]⁺ | Molecular Ion [M]⁺ | nih.gov |

| 129 | [C₉H₇N]⁺ | Cleavage of the C-C bond between the rings. | nist.gov |

| 87 | [C₄H₇O₂]⁺ | Cleavage of the C-C bond, with charge retained on the dioxane fragment. | docbrown.info |

| 58 | [C₂H₂O₂]⁺ or [C₃H₆O]⁺ | Further fragmentation of the dioxane moiety. | docbrown.info |

X-ray Crystallography for Definitive Solid-State Molecular Architecture

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The geometry of the quinoline portion of the molecule is expected to be largely planar, consistent with other quinoline derivatives. mdpi.com The C-C and C-N bond lengths within the quinoline ring would be typical for an aromatic heterocyclic system. The dioxane ring typically adopts a chair conformation. researchgate.net The bond connecting the C4 of the quinoline to the C2 of the dioxane ring will be a key parameter, influencing the relative orientation of the two rings.

Table 3: Predicted Bond Parameters for this compound

| Parameter | Atoms Involved | Predicted Value | Reference Structure Type |

|---|---|---|---|

| Bond Length | C-C (in quinoline) | ~1.36 - 1.42 Å | Quinoline derivatives mdpi.com |

| Bond Length | C-N (in quinoline) | ~1.32 - 1.37 Å | Quinoline derivatives mdpi.com |

| Bond Length | C-O (in dioxane) | ~1.43 Å | Dioxane-containing crystals researchgate.net |

| Bond Angle | C-N-C (in quinoline) | ~117° | Quinoline derivatives mdpi.com |

| Torsion Angle | Defines dioxane pucker | Varies | Chair conformation researchgate.net |

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The way molecules of this compound arrange themselves in a crystal lattice is dictated by intermolecular forces. Key interactions would likely include:

π–π Stacking: The planar quinoline rings are expected to stack on top of each other, a common and significant interaction in aromatic compounds that helps to stabilize the crystal structure. nih.gov

C-H···O Hydrogen Bonds: The oxygen atoms in the dioxane ring can act as hydrogen bond acceptors for hydrogen atoms from the quinoline rings of neighboring molecules. nih.gov

C-H···π Interactions: Hydrogen atoms from the dioxane ring could interact with the electron-rich π-system of the quinoline ring in adjacent molecules.

Computational and Theoretical Investigations of 4 1,4 Dioxan 2 Yl Quinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of quinoline (B57606) derivatives. These computational methods allow for a detailed examination of molecular properties that are often difficult to explore through experimental means alone.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has been widely employed to investigate the ground state properties of quinoline derivatives. nih.govresearchgate.net These studies involve optimizing the molecular geometry to find the most stable arrangement of atoms. DFT calculations provide insights into the electronic distribution and structural parameters of the molecule. For instance, in a study of various quinoline derivatives, DFT calculations at the B3LYP/6-31G'(d,p) level were used to optimize the molecular geometries, leading to the identification of local minima on the potential energy surface. nih.gov Such calculations are foundational for understanding the intrinsic properties of the molecule.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that helps in understanding the chemical reactivity and kinetic stability of molecules by analyzing their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.govyoutube.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.govnih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to electronic transitions and, therefore, more reactive. nih.govnih.gov

The energies of these frontier orbitals are also used to calculate various global reactivity descriptors:

Electronegativity (χ): This describes the ability of a molecule to attract electrons. researchgate.netnih.gov It is calculated as the negative of the chemical potential.

Chemical Hardness (η): This is a measure of the molecule's resistance to a change in its electron distribution. researchgate.netnih.gov A "hard" molecule has a large HOMO-LUMO gap, indicating lower reactivity. nih.gov

Chemical Softness (σ): This is the reciprocal of chemical hardness and indicates higher chemical reactivity. researchgate.netsemanticscholar.org

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. nih.govnih.gov

In studies of quinoline derivatives, these descriptors are calculated to predict and compare the reactivity of different compounds. nih.govsapub.org For example, a lower HOMO-LUMO gap and higher softness value would suggest a more reactive compound. semanticscholar.org

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the ability to attract electrons. researchgate.netnih.gov |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Indicates resistance to change in electron distribution. researchgate.netnih.gov |

| Chemical Softness (σ) | σ = 1 / η | Reciprocal of hardness, indicates higher reactivity. researchgate.netsemanticscholar.org |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ is the chemical potential) | Quantifies electron-accepting capability. nih.govnih.gov |

Prediction and Comparison of Spectroscopic Parameters with Experimental Data

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are used to predict various spectroscopic parameters. nih.gov These predicted values can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For instance, in a series of quinoline derivatives, the calculated chemical shifts for specific protons on the quinoline ring were found to be in good agreement with experimental data. nih.gov

Vibrational Frequencies (IR): The infrared (IR) spectrum can be calculated to identify the vibrational modes of the molecule. These calculated frequencies often show good agreement with experimental FT-IR spectra. researchgate.netscielo.br

UV-Vis Absorption: TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) by determining the vertical electronic transition states. nih.govresearchgate.net

This comparison between theoretical and experimental data is crucial for confirming the chemical structures and understanding the electronic properties of the synthesized compounds. nih.govresearchgate.net

Advanced Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule, including its various possible conformations, plays a significant role in its physical and chemical properties.

Investigation of Preferred Conformations of the Dioxane Ring and Quinoline Moiety

The dioxane ring in 4-(1,4-dioxan-2-yl)quinoline can exist in different conformations, such as chair and twist forms. researchgate.net The relative stability of these conformers can be investigated through computational methods. echemcom.com Similarly, the orientation of the dioxane moiety with respect to the quinoline ring can vary. Conformational analysis helps in identifying the most stable (lowest energy) conformation of the molecule. scielo.brscielo.br This is often achieved by mapping the potential energy surface, which describes the energy of the molecule as a function of its geometry. nih.govrug.nl Such studies are crucial for understanding how the molecule will behave in different environments. For example, the preferred conformation can be influenced by the solvent. researchgate.net

Quantification of Conformational Energies (A-values) and Stereoelectronic Effects (e.g., Anomeric Effect)

The relative stability of these conformers is influenced by a combination of steric and stereoelectronic effects. The "A-value" is a quantitative measure of the steric preference of a substituent for the equatorial position in a cyclohexane (B81311) ring, and similar principles apply to the 1,4-dioxane (B91453) system. While a specific A-value for the 4-quinolinyl group on a 1,4-dioxane ring is not documented, the preference is generally for the bulkier group to occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions.

A significant stereoelectronic interaction that governs the conformational preference in substituted heterocycles like 1,4-dioxane is the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon adjacent to a heteroatom in a heterocyclic ring) to occupy the axial position, contrary to what would be expected based on steric hindrance alone. This effect is attributed to a stabilizing hyperconjugative interaction between the lone pair of the ring heteroatom and the antibonding (σ*) orbital of the axial C-substituent bond.

In the case of this compound, the nitrogen atom in the quinoline ring introduces electronegativity. However, the primary connection is through a carbon-carbon bond. The anomeric effect is more pronounced with highly electronegative atoms like oxygen or halogens directly attached to the anomeric carbon. Theoretical studies on archetypal 1,4-dioxane derivatives suggest that the anomeric equilibrium is a delicate balance between hyperconjugative and electrostatic interactions. nih.gov For instance, in polar solvents, the preference for the equatorial conformer can increase due to the attenuation of electrostatic repulsions. nih.gov

Computational studies on 2-[(4-substituted phenyl)seleno]-1,3-dithianes, which share similarities with the target molecule, have shown a preference for the axial conformer, enhanced by electron-withdrawing groups on the phenyl ring. rsc.org This preference is rationalized by stabilizing delocalization involving lone pairs of the heteroatoms and the antibonding orbital of the C-Se bond. rsc.org While the quinolinyl group is not a simple phenyl, these findings suggest that the electronic nature of the quinoline ring could influence the conformational equilibrium in this compound.

| Effect | Description | Relevance to this compound |

| Steric Hindrance (A-value concept) | The energetic penalty for a substituent occupying an axial position due to unfavorable 1,3-diaxial interactions. | The bulky quinolinyl group would generally be expected to favor the equatorial position to minimize steric strain. |

| Anomeric Effect | The thermodynamic preference for an electronegative substituent at the anomeric carbon to be in the axial position. | The presence of the quinoline ring may introduce subtle anomeric effects, although less pronounced than with directly attached electronegative atoms. The balance with steric effects would determine the final conformational preference. |

| Stereoelectronic Interactions | The influence of the spatial arrangement of orbitals on the energy and reactivity of a molecule. | Hyperconjugative interactions between the lone pairs of the dioxane oxygen atoms and the orbitals of the quinolinyl substituent can influence the conformational equilibrium. |

Computational Barriers to Conformational Interconversion

The 1,4-dioxane ring is not static and undergoes conformational interconversion, primarily between the two chair forms. This process involves passing through higher-energy transition states, such as twist-boat and boat conformations. Computational methods, particularly ab initio molecular orbital theory and density functional theory (DFT), are powerful tools for mapping the potential energy surface of these interconversions and calculating the energy barriers.

For the parent 1,4-dioxane, ab initio studies have identified the chair conformation as the global minimum. acs.org The interconversion pathway to the twist-boat conformation proceeds through a half-chair transition state. acs.org Quantum-chemical studies on 5-substituted 1,3-dioxanes have revealed two pathways for the interconversion of the equatorial and axial chair conformers, with calculated potential barriers. researchgate.net

While specific calculations for this compound are not available, the general principles from these studies can be applied. The presence of the bulky quinolinyl substituent is expected to influence the energy of the transition states and, consequently, the barrier to interconversion. The energy difference between the ground state conformers (axial vs. equatorial) and the transition states will determine the kinetics of the conformational equilibrium.

| Conformation | Relative Energy (Illustrative for 1,4-Dioxane) | Role in Interconversion |

| Chair | Lowest Energy | Ground state conformer |

| Twist-Boat | Higher Energy | Intermediate in the interconversion pathway |

| Half-Chair | Highest Energy | Transition state connecting chair and twist-boat |

Molecular Dynamics Simulations for Dynamic Behavior in Solution and at Interfaces

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules in various environments, such as in solution or at interfaces. mdpi.com These simulations can provide insights into solute-solvent interactions, conformational dynamics, and transport properties.

In the context of this compound, MD simulations in a solvent like water or a non-polar solvent would be invaluable. Such simulations could reveal:

The preferred solvation shell around the molecule, highlighting the interactions of solvent molecules with the quinoline nitrogen, the dioxane oxygens, and the aromatic rings.

The dynamic equilibrium between the axial and equatorial conformers of the dioxane ring in solution.

The rotational freedom around the C-C bond connecting the quinoline and dioxane moieties.

The potential for aggregation or self-assembly in solution.

While specific MD studies on this compound are lacking, the general methodology applied to other quinoline and dioxane-containing systems provides a clear roadmap for future computational investigations into its dynamic behavior.

Computational Elucidation of Reaction Mechanisms Involving the Compound

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like quinolines. DFT calculations are frequently used to map the reaction pathways, identify transition states, and calculate activation energies, thereby providing a detailed understanding of how the reaction proceeds.

The synthesis of quinolines can be achieved through various named reactions, such as the Combes, Friedländer, and Pfitzinger-Borsche syntheses. iipseries.org Computational studies have been instrumental in understanding the mechanistic details of these reactions. For instance, in the Combes synthesis, computational analysis can clarify the energetics of the initial enamine formation, the subsequent cyclization, and the final dehydration step. iipseries.org Similarly, for the Friedländer synthesis, calculations can model the aldol-type condensation and subsequent cyclization. iipseries.org

Identifying the most likely reaction pathway from the starting materials to the product.

Calculating the geometries and energies of all intermediates and transition states.

Determining the rate-determining step of the reaction.

Investigating the regioselectivity of the reaction.

Furthermore, computational methods can be used to predict the reactivity of this compound in various chemical transformations. For example, frontier molecular orbital (FMO) analysis can identify the sites most susceptible to nucleophilic or electrophilic attack.

| Computational Method | Application in Reaction Mechanism Studies |

| Density Functional Theory (DFT) | Calculation of reaction energies, activation barriers, and transition state structures. |

| Ab Initio Molecular Orbital Theory | High-accuracy calculations for smaller systems or for benchmarking DFT methods. |

| Frontier Molecular Orbital (FMO) Theory | Prediction of reactivity and regioselectivity based on the energies and shapes of the HOMO and LUMO. |

| Natural Bond Orbital (NBO) Analysis | Investigation of charge transfer and hyperconjugative interactions along the reaction pathway. |

Chemical Reactivity and Derivatization of 4 1,4 Dioxan 2 Yl Quinoline

Mechanistic Investigations of Electrophilic Substitution Reactions on the Quinoline (B57606) Ring System

Electrophilic aromatic substitution (SEAr) on the quinoline ring system is a fundamental process for its functionalization. The reaction's outcome, particularly its regioselectivity, is heavily influenced by the electronic properties of the fused heterocyclic system.

The quinoline scaffold consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electronegative and withdraws electron density from the heterocyclic ring, making it electron-deficient. numberanalytics.comresearchgate.net Consequently, the benzene (carbocyclic) ring is more electron-rich and thus the preferred site for electrophilic attack. researchgate.netimperial.ac.ukreddit.com

Under neutral or acidic conditions, electrophilic substitution on unsubstituted quinoline predominantly occurs at positions 5 and 8. numberanalytics.comresearchgate.net This preference is explained by the stability of the cationic Wheland intermediate (also known as a sigma complex or arenium ion) formed during the reaction. imperial.ac.ukvaia.com Attack at positions 5 or 8 results in a resonance-stabilized intermediate where the aromaticity of the adjacent pyridine ring can be preserved across more resonance structures, which imparts greater stability compared to the intermediates formed from attack at positions 6 or 7. imperial.ac.ukvaia.com In many cases, a mixture of 5- and 8-substituted products is obtained. researchgate.net

| Reaction Type | Reagents | Major Product(s) | Reference |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 5-Nitroquinoline and 8-Nitroquinoline | researchgate.net |

| Sulfonation | H₂SO₄ (at 220°C) | Quinoline-8-sulfonic acid | researchgate.net |

| Sulfonation | H₂SO₄ (at 300°C) | Quinoline-6-sulfonic acid | researchgate.net |

The 4-(1,4-dioxan-2-yl) substituent is anticipated to exert a significant influence on the electrophilic substitution pattern of the quinoline ring, although specific studies on this compound are not extensively documented. The dioxane moiety is primarily an electron-withdrawing group due to the inductive effect of its two oxygen atoms. This effect further deactivates the already electron-poor pyridine ring, making electrophilic attack on this ring even less likely.

Mechanistic Investigations of Nucleophilic Substitution Reactions on the Quinoline Ring System

Nucleophilic substitution is a key reaction for modifying the pyridine portion of the quinoline nucleus, which is activated towards such attacks due to its electron-deficient nature.

The electron-withdrawing nitrogen atom creates partial positive charges at the carbon atoms of the pyridine ring, particularly at positions 2 (alpha) and 4 (gamma), making them susceptible to nucleophilic attack. researchgate.netchempedia.info Nucleophilic substitution reactions, therefore, occur preferentially at these positions. chempedia.infoquimicaorganica.org For a substitution to occur, a good leaving group, such as a halide, must be present at the 2- or 4-position. chempedia.infoquimicaorganica.orgmdpi.com

The mechanism typically proceeds via an addition-elimination pathway, involving the formation of a stable anionic intermediate (a Meisenheimer-like complex) where the negative charge is delocalized onto the electronegative nitrogen atom. quimicaorganica.org While both positions are activated, position 2 can be slightly less reactive than position 4 in some cases due to steric hindrance from the nitrogen's lone pair. quimicaorganica.org However, in other contexts, such as direct amination with organolithium reagents, position 2 is often favored. quora.com

In cases where a good leaving group is not present, specific strategies can be employed to facilitate nucleophilic substitution.

Chichibabin Reaction : This reaction allows for the direct amination of heterocycles. By treating quinoline with sodium amide (NaNH₂) or potassium amide (KNH₂), an amino group can be introduced, typically at the 2-position. rsc.orgresearchgate.netwikipedia.org The reaction proceeds through nucleophilic addition of the amide anion followed by the elimination of a hydride ion. wikipedia.org While the reaction has limitations, such as requiring high temperatures and sometimes giving low yields, modern variants using different catalysts or conditions have been developed to improve its scope and efficiency. rsc.orgntu.edu.sg For 4-(1,4-Dioxan-2-yl)quinoline, the dioxane substituent would likely survive these conditions, leading to the potential synthesis of 2-amino-4-(1,4-dioxan-2-yl)quinoline.

Chemical Transformations and Functionalization of the 1,4-Dioxane (B91453) Moiety

The 1,4-dioxane ring, while generally stable, can undergo its own set of chemical transformations. clu-in.orgitrcweb.orgchemeurope.com These reactions offer pathways to derivatize the this compound molecule without altering the quinoline core directly.

Oxidation and Ring Opening : The 1,4-dioxane ring is susceptible to oxidation. Advanced oxidation processes (AOPs), often employing hydroxyl radicals generated from Fenton's reagent (H₂O₂/Fe²⁺) or ozone, can lead to the degradation of the dioxane ring. deswater.comnih.gov This process typically results in ring-opening to form intermediates such as ethylene (B1197577) glycol and its subsequent oxidation products like glycolic acid and oxalic acid. deswater.com Such reactions demonstrate the potential for complete or partial cleavage of the dioxane substituent under strong oxidative conditions.

C-H Functionalization : The C-H bonds of saturated ethers like 1,4-dioxane can be directly functionalized. For instance, nickel-catalyzed oxidative C(sp³)–H arylation has been reported, allowing for the introduction of aryl groups onto the dioxane ring using arylboronic acids. nih.gov This type of reaction could be applied to this compound to create more complex structures by modifying the dioxane portion.

Acid-Catalyzed Ring Opening : While dioxane is relatively stable, strong acidic conditions, particularly in the presence of a nucleophile, can promote ring opening. The synthesis of 1,4-dioxane itself is an acid-catalyzed dehydration and cyclization of ethylene glycol, a reversible process. mdpi.com Therefore, treatment of this compound with strong acids could potentially lead to cleavage of the ether linkages.

| Reaction Type | Typical Reagents/Conditions | Potential Products/Outcome | Reference |

|---|---|---|---|

| Oxidative Ring Opening | H₂O₂/Fe²⁺ (Fenton's Reagent), O₃/H₂O₂ | Derivatives of ethylene glycol, glycolic acid, etc. | deswater.com |

| C(sp³)-H Arylation | Arylboronic acid, Ni catalyst, oxidant | Aryl-substituted dioxane ring | nih.gov |

| Acid-Catalyzed Cleavage | Strong acid (e.g., H₂SO₄) | Ring-opened ether-alcohols | mdpi.com |

Ring-Opening Reactions and Derivatization

The dioxane ring in this compound, being a cyclic acetal, is susceptible to cleavage under acidic conditions, particularly in the presence of Lewis acids. This ring-opening provides a versatile platform for the synthesis of a variety of derivatives. The reaction is initiated by the coordination of a Lewis acid to one of the oxygen atoms of the dioxane ring, which weakens the C-O bonds and facilitates nucleophilic attack.

The regioselectivity of the ring-opening can be influenced by the nature of the nucleophile and the reaction conditions. For instance, reaction with different nucleophiles can lead to the formation of functionalized ethers, esters, or other derivatives. This strategy allows for the introduction of new functional groups, extending the molecular complexity and potential applications of the resulting compounds. The general principle of Lewis acid-mediated ring-opening of cyclic acetals is a well-established synthetic tool. acs.org

Stereoselective Functionalization of the Dioxane Ring

The presence of a chiral center at the 2-position of the dioxane ring in this compound opens up possibilities for stereoselective reactions. The stereochemistry of the dioxane ring can direct the approach of reagents, leading to the preferential formation of one diastereomer over another.

While specific studies on the stereoselective functionalization of this compound are not extensively documented, analogous transformations on other chiral acetals provide valuable insights. sci-hub.se The development of stereoselective methods is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in medicinal chemistry and materials science. Effective stereoselective approaches have been developed for substituted 1,4-dioxane-2,5-diones, highlighting the potential for controlling stereochemistry in similar systems. researchgate.netorgsyn.org

Oxidation and Reduction Chemistry of the Quinoline and Dioxane Rings

The quinoline and dioxane rings within this compound exhibit distinct behaviors under oxidative and reductive conditions, allowing for selective transformations.

The quinoline moiety can undergo oxidation at the nitrogen atom to form the corresponding N-oxide. This transformation is typically achieved using peracids. mdpi.com The resulting N-oxide can then serve as a precursor for further functionalization, as the N-oxide group can activate the quinoline ring for various substitution reactions. nih.gov Additionally, under more vigorous oxidative conditions, the benzene portion of the quinoline ring can be cleaved. nih.gov

Conversely, the quinoline ring is susceptible to reduction. Catalytic hydrogenation is a common method to reduce the pyridine part of the quinoline system, yielding 1,2,3,4-tetrahydroquinoline (B108954) derivatives. researchgate.net The choice of catalyst and reaction conditions can influence the extent of reduction. sci-hub.se Boronic acid-catalyzed reductions have also been reported for the one-pot tandem reduction and subsequent alkylation of quinolines. sci-hub.se The dioxane ring is generally stable under these reductive conditions. However, strong reducing agents might lead to the cleavage of the acetal.

Development of Novel Reaction Pathways for the Compound and its Derivatives

The unique structural features of this compound make it a valuable starting material for the development of novel reaction pathways to access complex heterocyclic systems. The 4-position of the quinoline ring is a key site for derivatization. For instance, if the dioxane moiety can be transformed into a leaving group, it would open up avenues for nucleophilic substitution reactions at this position.

Furthermore, the development of multicomponent reactions involving quinoline derivatives is a burgeoning area of research, offering efficient ways to construct complex molecules in a single step. researchgate.netacs.org The functional groups present in derivatives of this compound could be exploited in such reactions to build intricate molecular architectures. The synthesis of fused tricyclic pyrimidoquinolines and other complex heterocyclic systems often utilizes functionalized quinolines as key precursors. researchgate.net

Advanced Non Clinical Applications and Functional Materials Derived from 4 1,4 Dioxan 2 Yl Quinoline

Role as a Ligand in Coordination Chemistry and Homogeneous/Heterogeneous Catalysis

There is no available scientific literature detailing the role of 4-(1,4-Dioxan-2-yl)quinoline as a ligand in coordination chemistry or its application in catalysis. Research in this area extensively covers other quinoline (B57606) derivatives, but not this specific compound researchgate.netnih.govfrontiersin.orgnih.gov.

Design and Synthesis of Metal Complexes Featuring this compound as a Ligand

No studies have been found that report the design or synthesis of metal complexes specifically featuring this compound as a ligand.

Mechanistic Studies of Catalytic Cycles

As there is no information on the catalytic applications of this compound, no mechanistic studies of its potential catalytic cycles have been published. Mechanistic studies have been conducted for other quinoline derivatives in different contexts, such as inhibitors for topoisomerase 1 nih.gov.

Exploration in Materials Science and Supramolecular Chemistry

No specific research is available on the exploration of this compound in the fields of materials science or supramolecular chemistry.

Investigation of Self-Assembly Properties and Intermolecular Interactions

There are no dedicated studies on the self-assembly properties or specific intermolecular interactions of this compound. Research on related molecules shows that intermolecular interactions in substituted quinoline crystals are a subject of study nih.govresearchgate.net, as is the supramolecular self-assembly of other quinoline derivatives rsc.org.

Development as a Building Block for Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

The compound this compound has not been reported as a building block for the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The development of these materials often utilizes quinoline derivatives functionalized with linking groups, such as carboxylic acids. For instance, 4-carboxyl-quinoline has been successfully used to construct robust COFs for applications like nanofiltration nih.govresearchgate.net. Similarly, biquinoline dicarboxylic acid has been employed as a ligand to create MOFs that catalyze chemical transformations scispace.comnih.gov. However, the dioxane-substituted quinoline is not featured in this body of work.

Studies of Optoelectronic Properties and Applications in Organic Electronics

Table 1: Potential Areas of Investigation for Optoelectronic Properties

| Property | Rationale for Investigation | Potential Impact of Dioxane Substituent |

| Photoluminescence | The quinoline core is known to be fluorescent. | The dioxane group could alter the emission wavelength and quantum yield through electronic or steric effects. |

| Charge Carrier Mobility | Crucial for performance in organic transistors and solar cells. | The flexible and polar dioxane ring might influence intermolecular packing and charge hopping pathways. |

| Energy Levels (HOMO/LUMO) | Determines the efficiency of charge injection and transport in devices. | The electron-donating or -withdrawing nature of the dioxane substituent would directly modulate these energy levels. |

Evaluation as a Component in Polymer Science (e.g., Polyolefin Elastomers)

While there is no direct evidence of this compound being used in polymer science, the individual components suggest potential avenues for exploration. For instance, derivatives of 1,4-dioxan-2-one (B42840) are utilized in ring-opening polymerization to create polyesters. The incorporation of a functionalized quinoline, such as this compound, into a polymer backbone could introduce desirable properties like thermal stability, altered mechanical properties, or even photo-responsive behavior, depending on the polymer matrix and the nature of the incorporation (e.g., as a monomer, additive, or pendant group). Its application in polyolefin elastomers specifically is not reported and would require foundational research to establish any potential benefits.

Applications in Chemical Sensing and Probe Development (excluding biological sensing)

Quinoline derivatives have been successfully employed as chemosensors for the detection of various metal ions. The mechanism often relies on the coordination of the target analyte with the nitrogen atom of the quinoline ring and potentially other chelating groups, leading to a measurable change in the compound's photophysical properties (e.g., fluorescence quenching or enhancement). The presence of the dioxane ring in this compound, with its two ether oxygen atoms, could introduce additional coordination sites, potentially leading to selectivity for specific metal ions or other chemical species. However, no studies have been published that evaluate this compound for such applications.

Table 2: Hypothetical Chemical Sensing Applications

| Target Analyte | Potential Sensing Mechanism |

| Metal Ions | Chelation involving the quinoline nitrogen and dioxane oxygens, leading to a change in fluorescence. |

| Organic Molecules | Host-guest interactions or specific reactions with the quinoline-dioxane scaffold. |

Role as a Solvating Agent or Medium in Specific Chemical Reactions

1,4-Dioxane (B91453) is a well-known aprotic solvent used in a variety of chemical reactions. The functionalization of a dioxane ring with a quinoline moiety, as in this compound, would result in a significantly different molecule with distinct physical properties, such as a higher boiling point and different polarity. While it is unlikely to be used as a bulk solvent due to its complexity and probable cost of synthesis, it could theoretically act as a specialized solvating agent or a co-solvent in reactions where the specific coordinating properties of both the quinoline and dioxane functionalities could influence reaction pathways or stabilize intermediates. There is currently no literature to support its use in this capacity.

Future Perspectives and Emerging Research Directions for 4 1,4 Dioxan 2 Yl Quinoline

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Prediction of Reactivity

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic chemistry by enabling rapid and accurate predictions of reaction outcomes and by designing novel, efficient synthetic routes. For 4-(1,4-Dioxan-2-yl)quinoline, these computational tools offer a pathway to bypass the traditional, often iterative and resource-intensive, experimental processes.

ML models, particularly deep neural networks, can be trained on vast databases of known chemical reactions to predict the most likely products, yields, and optimal conditions for the synthesis and derivatization of this compound. For instance, retrosynthesis algorithms can propose novel synthetic pathways starting from commercially available precursors, potentially uncovering more efficient or cost-effective methods than classical approaches like the Conrad-Limpach or Pfitzinger reactions.

Furthermore, ML can predict the reactivity of the this compound core. By developing quantitative structure-activity relationship (QSAR) models, researchers can forecast how modifications to either the quinoline (B57606) or dioxane ring will influence its chemical behavior in various reactions, such as C-H functionalization, cross-coupling, or cycloadditions. This predictive power accelerates the discovery of new derivatives with desired properties. The EDock-ML web server, for example, utilizes machine learning to improve the classification of compounds as active or inactive in docking studies, a technique that could be adapted for reactivity prediction.

Table 1: Application of AI/ML in the Study of this compound

| Research Area | AI/ML Application | Potential Outcome |

| Synthetic Route Design | Retrosynthesis Prediction Models | Identification of novel, cost-effective, and high-yield synthetic pathways. |

| Reaction Optimization | Supervised Learning Algorithms | Prediction of optimal reaction conditions (catalyst, solvent, temperature) for derivatization. |

| Reactivity Prediction | Neural Network-based Models | Forecasting the outcomes and regioselectivity of reactions at different positions on the quinoline ring. |

| Property Prediction | QSAR and Molecular Modeling | In silico estimation of physicochemical and electronic properties for new derivatives. |

Advanced In-situ Spectroscopic Monitoring of Reactions Involving the Compound

Understanding reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. Advanced in-situ spectroscopic techniques allow for the real-time monitoring of reacting species without altering the reaction environment. For this compound, applying these methods could provide unprecedented mechanistic insights.

Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy can track the concentration of reactants, intermediates, and products throughout a reaction by monitoring their characteristic vibrational frequencies. For example, during a derivatization reaction, such as the nitration or halogenation of the quinoline ring, in-situ FTIR could precisely determine the reaction's endpoint and identify the formation of any transient intermediates or byproducts. This is particularly valuable for reactions under electrochemical control, where reaction rates can be finely tuned.

Similarly, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on the species present in the reaction mixture over time. This would be invaluable for studying the conformational dynamics of the dioxane ring or its influence on the electronic environment of the quinoline system during a chemical transformation.

Table 2: In-situ Spectroscopic Techniques for Monitoring a Hypothetical Suzuki Coupling Reaction

| Spectroscopic Technique | Information Gained | Advantage for this compound |

| In-situ FTIR | Tracks consumption of starting materials and formation of the biaryl product by monitoring key vibrational bands. | Provides real-time kinetic data for rapid optimization of catalyst loading and temperature. |

| In-situ NMR | Elucidates the structure of catalytic intermediates and detects the formation of isomeric byproducts. | Offers detailed mechanistic insight into the catalytic cycle and the influence of the dioxane moiety. |

| In-situ Mass Spectrometry | Detects and identifies short-lived intermediates and reaction products in the gas phase. | Confirms reaction pathways and helps in understanding complex reaction networks. |

Exploration of Sustainable and Green Chemistry Routes for Synthesis and Derivatization

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and use environmentally benign reagents and solvents. Future research on this compound should prioritize the development of green synthetic protocols.

Traditional quinoline syntheses often require harsh conditions and toxic reagents. Green alternatives include:

Use of Benign Solvents: Replacing conventional organic solvents with water, ethanol (B145695), or supercritical CO2 can significantly reduce the environmental impact of the synthesis.

Alternative Energy Sources: Microwave irradiation and ultrasonication can dramatically shorten reaction times and improve yields, often under solvent-free conditions.

Heterogeneous Catalysis: Employing recyclable, solid-supported catalysts, such as metal nanoparticles on silica (B1680970) or clay, simplifies product purification and allows for catalyst reuse, aligning with green chemistry principles. For example, magnetic nanoparticles can be used as a solid acid catalyst for producing quinoline derivatives and can be easily recovered using a magnet.

A key area of exploration would be the development of a one-pot synthesis of this compound from simple, readily available precursors under green conditions, potentially using a multicomponent reaction strategy.

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

| Feature | Traditional Synthesis (e.g., Friedländer) | Green Synthetic Route |

| Solvent | Often high-boiling, hazardous organic solvents. | Water, ethanol, or solvent-free conditions. |

| Catalyst | Homogeneous acids or bases (e.g., H2SO4). | Recyclable solid acids or nanocatalysts. |

| Energy Source | Conventional heating requiring long reaction times. | Microwave irradiation or ultrasound for rapid heating. |

| Waste Profile | Significant byproduct formation and solvent waste. | Minimal waste due to high atom economy and catalyst recycling. |

Development of Novel Computational Models for Predicting Complex Molecular Interactions and Properties

Computational chemistry provides powerful tools for predicting the behavior of molecules, thereby guiding experimental work. For this compound, the development of sophisticated computational models can illuminate its structural, electronic, and interactive properties.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the molecule's three-dimensional geometry, electron distribution, and spectroscopic properties (NMR, IR spectra). This information is crucial for understanding its intrinsic reactivity and for confirming experimental characterization.

Molecular Dynamics (MD): MD simulations can model

Q & A

Q. What are the common synthetic routes for 4-(1,4-Dioxan-2-yl)quinoline, and how do reaction conditions influence yield?